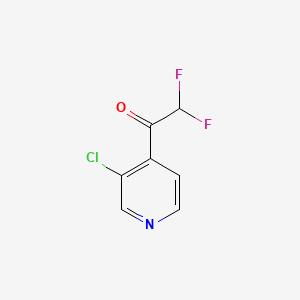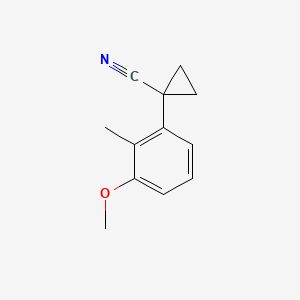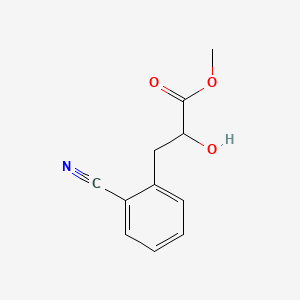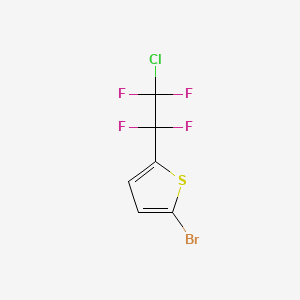
(r)-1,1,1-Trifluoro-2-hexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,1,1-Trifluoro-2-hexanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexanol backbone. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and the ability to participate in various chemical reactions. The presence of the trifluoromethyl group imparts unique reactivity and stability to the molecule, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1,1-Trifluoro-2-hexanol typically involves the introduction of the trifluoromethyl group into a hexanol precursor. One common method is the nucleophilic substitution reaction where a hexanol derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of ®-1,1,1-Trifluoro-2-hexanol may involve large-scale nucleophilic substitution reactions using specialized equipment to maintain the necessary reaction conditions. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: ®-1,1,1-Trifluoro-2-hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like trifluoromethyl iodide or trifluoromethyl sulfonates are used under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of new trifluoromethylated compounds.
科学的研究の応用
®-1,1,1-Trifluoro-2-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Studied for its potential effects on biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity.
作用機序
The mechanism of action of ®-1,1,1-Trifluoro-2-hexanol involves its interaction with various molecular targets. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. The hydroxyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall behavior in chemical and biological systems.
Similar Compounds:
- 1,1,1-Trifluoro-2-propanol
- 1,1,1-Trifluoro-2-butanol
- 1,1,1-Trifluoro-2-pentanol
Comparison: ®-1,1,1-Trifluoro-2-hexanol is unique due to its specific chain length and the presence of the trifluoromethyl group. Compared to shorter-chain analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. The longer chain length can also influence its interactions in biological systems and its overall stability.
特性
分子式 |
C6H11F3O |
|---|---|
分子量 |
156.15 g/mol |
IUPAC名 |
(2R)-1,1,1-trifluorohexan-2-ol |
InChI |
InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1 |
InChIキー |
XEFMITHAWQJMRT-RXMQYKEDSA-N |
異性体SMILES |
CCCC[C@H](C(F)(F)F)O |
正規SMILES |
CCCCC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










